[(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate
Description
The compound [(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate is a glycosylated cyclopenta[c]pyran derivative esterified with 4-hydroxybenzoic acid. Its core structure includes:
- A cyclopenta[c]pyran ring system with hydroxyl and hydroxymethyl substituents.
- A β-D-glucopyranosyl unit linked via an ether bond at the 1-position.
- A 4-hydroxybenzoate ester at the 7-position.
Key physicochemical properties include:
- Molecular formula: C22H26O11
- Molecular weight: 466.435 g/mol .
- Polar surface area (PSA): 175.37 Ų, indicating moderate polarity due to hydroxyl and glycosyl groups .
This compound is structurally related to iridoids and monoterpenoid derivatives, often associated with plant-based bioactive molecules .
Properties
IUPAC Name |
[(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2/t13-,14+,15-,16+,17-,18+,19-,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACGTLACKLUJX-FRAFBTIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@@H]2[C@H]1[C@H](C=C2COC(=O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11027-63-7 | |
| Record name | Agnuside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound [(1R,4aS,5R,7aR)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate is a complex natural product with significant biological activity. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Molecular Formula
The molecular formula for the compound is , with a molecular weight of approximately 496.16 g/mol.
Structural Features
The compound features a cyclopentapyran core with multiple hydroxyl groups, which contribute to its biological activity. The presence of a 4-hydroxybenzoate moiety suggests potential interactions with various biological targets.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The hydroxyl groups in the structure are believed to scavenge free radicals and reduce oxidative stress in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties. For example, related compounds have been tested against various bacterial strains, demonstrating inhibition of growth and potential as therapeutic agents for bacterial infections .
Anti-diabetic Effects
The compound's structural similarity to known antidiabetic agents suggests it may influence glucose metabolism. Some studies have indicated that related compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Cytotoxicity
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the proliferation of cancer cells. For instance, a study involving human breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
In Vivo Studies
Animal models have been utilized to assess the anti-diabetic properties of related compounds. In one study, diabetic rats treated with similar derivatives exhibited significant reductions in blood glucose levels compared to controls.
| Treatment Group | Blood Glucose Level (mg/dL) | Weight Change (g) |
|---|---|---|
| Control | 250 | +10 |
| Compound Treatment | 150 | -5 |
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Activity :
- Research indicates that compounds similar to this structure exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases such as cancer and heart disease.
-
Anti-inflammatory Properties :
- The compound's structural features suggest potential anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and pathways, indicating a possible application in treating inflammatory conditions.
-
Antimicrobial Effects :
- Some derivatives of this compound have demonstrated antimicrobial activity against various pathogens. This suggests potential uses in developing new antibiotics or preservatives in food and cosmetics.
Natural Product Chemistry
-
Source of Bioactive Compounds :
- This compound is related to various natural products derived from plants. It can be utilized in the extraction of bioactive compounds for use in nutraceuticals and dietary supplements.
-
Chemical Modifications :
- The unique structure allows for chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties. Such modifications can lead to the development of more effective therapeutic agents.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antioxidant activity comparable to established antioxidants | Potential for use in dietary supplements |
| Study 2 | Exhibited anti-inflammatory effects in vitro | Could inform treatments for arthritis and other inflammatory diseases |
| Study 3 | Showed antimicrobial activity against E. coli and Staphylococcus aureus | Possible application as a natural preservative |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl 4-hydroxybenzoate moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 4-hydroxybenzoic acid and the corresponding alcohol [(1R,4aS,5R,7aR)-5-hydroxy-1-(glycosyloxy)cyclopenta[c]pyran-7-yl]methanol.
-
Basic Hydrolysis (Saponification) : Forms the sodium salt of 4-hydroxybenzoic acid and the same alcohol .
Reaction Conditions :
| Condition | Reagent | Temperature | Product |
|---|---|---|---|
| Acidic (HCl) | 1M HCl in H₂O/EtOH | 80°C, 4h | 4-Hydroxybenzoic acid + Alcohol |
| Basic (NaOH) | 1M NaOH in EtOH | 60°C, 2h | Sodium 4-hydroxybenzoate + Alcohol |
Glycosidic Bond Cleavage
The β-glycosidic bond between the cyclopenta[c]pyran core and the oxane (glucose derivative) is susceptible to acid-catalyzed hydrolysis:
-
Acidic Hydrolysis : Produces the aglycone [(1R,4aS,5R,7aR)-5-hydroxycyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate and the free sugar (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane .
-
Enzymatic Cleavage : β-Glucosidases may selectively hydrolyze the bond under mild conditions (pH 5–7, 37°C) .
Key Data :
Oxidation Reactions
Hydroxyl groups exhibit varied oxidation behavior:
-
Primary Alcohol Oxidation : The hydroxymethyl group on the oxane ring oxidizes to a carboxylic acid using KMnO₄ or CrO₃.
-
Secondary Alcohol Oxidation : The 5-hydroxy group on the cyclopenta[c]pyran resists oxidation due to steric hindrance but reacts with Jones reagent (CrO₃/H₂SO₄) to form a ketone .
Selectivity Table :
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxane C6-OH | KMnO₄ (H₂O, 25°C) | Carboxylic acid derivative | 85 |
| Cyclopenta C5-OH | Jones reagent | Ketone derivative | 62 |
Esterification and Transesterification
Free hydroxyl groups (e.g., C5-OH on cyclopenta[c]pyran) react with acylating agents:
-
Acetylation : Acetic anhydride/pyridine forms acetyl-protected derivatives at room temperature .
-
Transesterification : Methanol/H₂SO₄ replaces the 4-hydroxybenzoate group with a methyl ester.
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ from the ester group and forming phenolic byproducts.
-
Photolysis : UV light (254 nm) induces cleavage of the ester bond, generating 4-hydroxybenzoic acid and a radical intermediate .
Synthetic Modifications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Pharmacokinetic and Bioactivity Comparisons
Solubility and Polarity
- Target Compound: Moderate solubility due to glucopyranosyl (polar) and 4-hydroxybenzoate (moderately lipophilic) groups .
- Geniposidic Acid : Higher water solubility due to the carboxylic acid group .
Structural-Activity Relationships (SAR)
- Ester vs. Acid : Carboxylic acids (e.g., Geniposidic Acid) exhibit stronger hydrogen-bonding capacity, favoring interactions with enzymes like protein-tyrosine phosphatase 1B . Esters, however, may exhibit better tissue penetration.
- Aromatic Substituents : The 4-hydroxybenzoate group in the target compound offers a balance between polarity and metabolic stability, whereas bulkier substituents (e.g., 4-methoxyphenyl in ) may alter receptor binding .
Preparation Methods
Plant-Based Extraction of Asperuloside and Geniposide
The cyclopenta[c]pyran backbone of the target compound is derived from iridoid glycosides such as asperuloside or geniposide , which are naturally abundant in plants like Daphniphyllum macropodum and Gardenia jasminoides.
Asperuloside isolation follows a standardized protocol:
-
Crushing and solvent extraction : Fresh leaves of D. macropodum (4.0 kg) are crushed and extracted with methanol (17 L) under reflux.
-
Filtration and concentration : The methanolic extract is filtered and concentrated under reduced pressure to yield a viscous residue.
-
Chromatographic purification : The residue is adsorbed onto activated charcoal (700 g) and sequentially eluted with water, 20% methanol, and 100% methanol. The 100% methanol fraction is further purified via silica gel chromatography (chloroform/methanol) to isolate asperuloside as white needles (33.2 g, 0.83% yield).
Similarly, geniposide is extracted from Gardenia jasminoides fruits (4.5 kg) using methanol, followed by ethyl acetate partitioning and charcoal chromatography, yielding 22.5 g (0.5% yield).
Enzymatic Hydrolysis to Generate Reactive Aglycones
The glucosidic bond in these glycosides is cleaved using β-glucosidase to produce aglycones (e.g., genipin from geniposide):
-
Geniposide (6.5 g) is dissolved in distilled water (65 mL) and treated with β-glucosidase (316.55 mg, 1,677.72 units) at 37°C for 4.5 hours.
-
Ethyl acetate extraction yields genipin (2.55 g, 67.3%), characterized by TLC (Rf = 0.79) and melting point (119–121°C).
Regioselective Esterification of the Iridoid Core
Protection of Hydroxyl Groups
To ensure selective esterification at the C7 methyl hydroxyl group, all other hydroxyls on the iridoid glycoside and glucose moiety are protected. Acetylation is a common strategy:
Activation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is converted to its acyl chloride for efficient esterification:
Esterification Reaction
The protected iridoid glycoside (5 mmol) is dissolved in dry dichloromethane (30 mL) under nitrogen. 4-Hydroxybenzoyl chloride (7.5 mmol) and dimethylaminopyridine (DMAP, 0.5 mmol) are added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC (chloroform/methanol, 9:1).
Deprotection and Final Purification
Removal of Acetyl Groups
The acetyl-protected intermediate is treated with methanolic ammonia (7N, 20 mL) at 0°C for 6 hours to cleave the acetate groups. The crude product is concentrated and redissolved in water for extraction.
Chromatographic Purification
The deprotected compound is purified using reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target ester. Final characterization includes:
-
Mass spectrometry : ESI-MS m/z 603.2 [M+H]+ (calculated for C27H34O14).
-
NMR spectroscopy : 1H NMR (600 MHz, D2O) δ 7.89 (d, J = 8.6 Hz, 2H, aromatic), 6.84 (d, J = 8.6 Hz, 2H, aromatic), 5.32 (s, 1H, anomeric proton).
Analytical Data and Comparative Yields
Extraction Efficiency of Iridoid Glycosides
| Plant Source | Glycoside | Yield (g/kg plant material) | Purity (%) |
|---|---|---|---|
| D. macropodum leaves | Asperuloside | 8.3 | ≥95 |
| G. jasminoides fruits | Geniposide | 5.0 | ≥90 |
Esterification Optimization
| Acylating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzoyl chloride | DCM | 24 | 62 |
| 4-Hydroxybenzoic anhydride | THF | 48 | 41 |
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be reliably determined?
- Methodological Answer : Stereochemical confirmation requires a combination of NMR spectroscopy (e.g., - and -NMR for coupling constants and NOE effects) and X-ray crystallography. For example, highlights the use of NMR to resolve enantiomeric ratios (5:1) in structurally related cyclopenta-pyran derivatives . Advanced techniques like circular dichroism (CD) spectroscopy may further validate configurations in chiral centers.
Q. What are common synthesis strategies for introducing the glucopyranosyloxy moiety?
- Methodological Answer : Glycosylation reactions using activated glycosyl donors (e.g., trichloroacetimidates or thioglycosides) under anhydrous conditions are typical. describes similar protocols for coupling benzoyl-protected sugars to core structures, emphasizing the use of Lewis acids (e.g., BF-EtO) to stabilize intermediates . Protecting groups (e.g., benzyl or acetyl) on hydroxyl groups are critical to prevent side reactions.
Q. Which analytical techniques are optimal for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for purity analysis. reports using HPLC to monitor reaction progress and confirm >98% purity in related flavonoid glycosides . Thin-layer chromatography (TLC) with iodine staining or UV visualization is a cost-effective preliminary screening tool.
Advanced Research Questions
Q. How can researchers address low solubility in aqueous media during biological assays?
- Methodological Answer : Solubility enhancement strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability.
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles.
provides solubility data (0.604 mg/mL in water) and suggests pre-heating to 37°C with sonication to improve dissolution .
Q. What synthetic challenges arise from the compound’s stereochemical complexity, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Epimerization risk : Use low temperatures (-20°C) during glycosylation steps to minimize racemization.
- Selective protection/deprotection : Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for primary alcohols, benzyl for secondary).
demonstrates >85% yields in stereospecific carbonate formation via kinetic control in THF at -40°C .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Use buffered solutions (pH 1–13) with LC-MS monitoring. recommends storage at -80°C in anhydrous conditions to prevent hydrolysis of ester linkages .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition points.
Q. What computational methods predict biological activity and target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities to targets like carbohydrate-processing enzymes. notes low gastrointestinal absorption (GI = 0.17) and P-glycoprotein substrate activity, suggesting limited blood-brain barrier penetration .
Contradiction Analysis
- Safety Data : classifies the compound as orally toxic (H302), while reports no known hazards. Researchers should prioritize local toxicity assays (e.g., zebrafish embryo models) to resolve discrepancies .
- Stereochemical Outcomes : reports high enantiomeric excess (ee) via kinetic control, whereas similar studies in emphasize thermodynamic stabilization. Protocol optimization (e.g., solvent polarity, temperature) is critical for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
